molecular formula C26H22N4O3 B2505726 3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-98-3

3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2505726
Numéro CAS: 1207036-98-3
Poids moléculaire: 438.487
Clé InChI: VUEMDZRWTNTCHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that appears to be a derivative of quinazoline-2,4-dione. Quinazoline derivatives are known for their diverse pharmacological activities, which include antitumor, antiviral, and anti-inflammatory effects, among others .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. One approach involves the reaction of 2-aminobenzohydrazides with Schiff bases, followed by oxidation to yield quinazolinones and oxadiazoles . Another method includes the annulation of anthranilic esters with N-pyridyl ureas to form quinazolin-2,4(1H,3H)-diones . Additionally, diaminoglyoxime can be used to synthesize a range of quinazolinone derivatives . These methods highlight the versatility of quinazoline chemistry and the potential for creating a wide array of substituted derivatives, including the compound .

Molecular Structure Analysis

Quinazoline-2,4(1H,3H)-diones are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazoline core, such as methyl groups or oxadiazole moieties, can significantly influence the molecule's binding affinity and selectivity towards biological targets . For instance, the introduction of chlorine atoms on the benzofused moiety of quinazoline-2,4-diones has been shown to yield Gly/NMDA selective antagonists .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including cyclization, oxidation, and rearrangement. The synthesis of quinazoline pigments, for example, involves intramolecular cyclization and dehydrogenation steps . Additionally, isoxazole derivatives can be rearranged into oxadiazoles, indicating the potential for structural transformation and diversification of quinazoline-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. Substituents on the quinazoline core can affect the compound's solubility, stability, and reactivity. For example, strong electron-acceptor substituents in the pyridine ring of starting ureas can reduce the yield of the cyclocondensation step in the synthesis of quinazolin-2,4(1H,3H)-diones . The presence of electron-donating or electron-withdrawing groups can also impact the molecule's pharmacological properties, as seen in the synthesis of euglycemic and hypolipidemic agents .

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

Research on quinazoline derivatives, such as the synthesis and evaluation of their cytotoxic activities against various cancer cell lines, indicates their potential as anticancer agents. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting the relevance of quinazoline structures in developing therapeutic agents (Deady et al., 2003).

Hypotensive Agents

Another study on the synthesis of quinazoline diones explored their hypotensive activities, indicating the potential of these compounds in developing treatments for hypertension. The compounds with specific substitutions showed significant activity, highlighting the chemical versatility and therapeutic potential of quinazoline derivatives (Eguchi et al., 1991).

Antimicrobial and Antitumor Activities

Quinazoline derivatives have also been studied for their antimicrobial and antitumor activities. A novel synthesis approach led to quinazolinone derivatives that exhibited significant cytotoxic activity against cancer cell lines, demonstrating their potential in cancer research and therapy (Poorirani et al., 2018).

Synthetic Methodologies

The development of synthetic methodologies for quinazoline derivatives is a key area of research. Studies have focused on the efficient synthesis of these compounds using environmentally friendly conditions, such as carbon dioxide as a reagent, showcasing the ongoing innovation in the chemical synthesis of potential therapeutic agents (Mizuno et al., 2007).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and m-tolyl groups.", "Starting Materials": [ "3,4-dimethylaniline", "2-nitrobenzaldehyde", "ethyl acetoacetate", "m-toluidine", "thionyl chloride", "sodium azide", "sodium hydride", "acetic anhydride", "sodium methoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzylidene-3,4-dimethylaniline by condensation of 3,4-dimethylaniline and 2-nitrobenzaldehyde in ethanol with catalytic amount of acetic acid.", "Step 2: Reduction of the nitro group in 2-nitrobenzylidene-3,4-dimethylaniline to amino group using sodium hydride in ethanol.", "Step 3: Cyclization of the resulting amine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amount of piperidine to form 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione.", "Step 4: Protection of the amino group in 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with acetic anhydride and catalytic amount of pyridine.", "Step 5: Conversion of the protected amine to azide using sodium azide in DMF.", "Step 6: Reduction of the azide group to amine using hydrogen gas and palladium on carbon catalyst.", "Step 7: Introduction of the m-tolyl group by reaction of the amine with m-toluidine in chloroform with catalytic amount of acetic acid.", "Step 8: Protection of the amine group with acetic anhydride and catalytic amount of pyridine.", "Step 9: Conversion of the protected amine to sodium salt using sodium methoxide in methanol.", "Step 10: Introduction of the 1,2,4-oxadiazole group by reaction of the sodium salt with thionyl chloride and sodium azide in DMF.", "Step 11: Deprotection of the amine group using hydrochloric acid in water.", "Step 12: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with chloroform.", "Step 13: Purification of the product by column chromatography using a mixture of chloroform and methanol as eluent." ] }

Numéro CAS

1207036-98-3

Nom du produit

3-(3,4-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C26H22N4O3

Poids moléculaire

438.487

Nom IUPAC

3-(3,4-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-22-10-5-4-9-21(22)25(31)30(26(29)32)20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3

Clé InChI

VUEMDZRWTNTCHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=C(C=C5)C)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.